molecular formula C24H23N3O4S B15105730 ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B15105730
M. Wt: 449.5 g/mol
InChI Key: NSEZFRMZOHCJMY-UHFFFAOYSA-N
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Description

Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product.

Mechanism of Action

The mechanism of action of ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is likely related to its ability to interact with various molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Ethyl [2-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of indole, thiazole, and ester functional groups, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C24H23N3O4S/c1-2-30-23(29)13-19-16-32-24(25-19)26-22(28)14-27-11-10-18-12-20(8-9-21(18)27)31-15-17-6-4-3-5-7-17/h3-12,16H,2,13-15H2,1H3,(H,25,26,28)

InChI Key

NSEZFRMZOHCJMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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